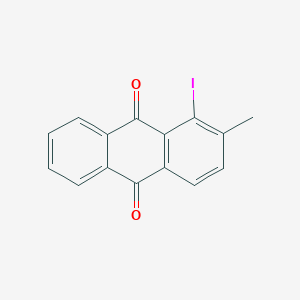
1-Iodo-2-methylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, characterized by the presence of an iodine atom at the first position and a methyl group at the second position on the anthracene ring, exhibits unique chemical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the iodination of 2-methylanthracene-9,10-dione. The reaction typically employs iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the iodine atom under appropriate conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Generation of various substituted anthracene derivatives.
Scientific Research Applications
1-Iodo-2-methylanthracene-9,10-dione finds applications in multiple scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-iodo-2-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it may inhibit certain enzymes involved in cellular processes, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-Iodo-2-methylanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Emodin (1,3,8-trihydroxy-6-methylanthracene-9,10-dione): Known for its antiviral and anticancer properties.
Rubianthraquinone (3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione): Isolated from the roots of Rubia yunnanensis and exhibits unique biological activities.
The uniqueness of this compound lies in its iodine substitution, which imparts distinct chemical reactivity and potential biological activities compared to its non-iodinated counterparts.
Properties
Molecular Formula |
C15H9IO2 |
|---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
1-iodo-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9IO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,1H3 |
InChI Key |
RHHQCJFVJCIMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


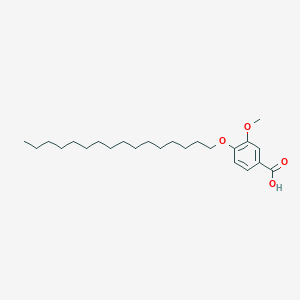
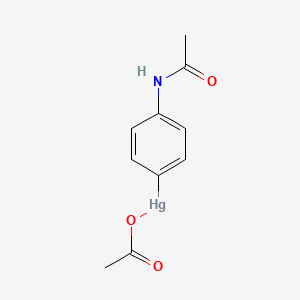

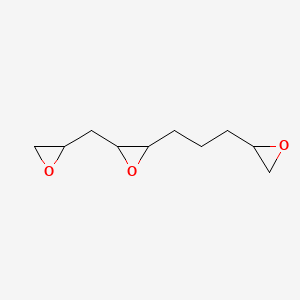



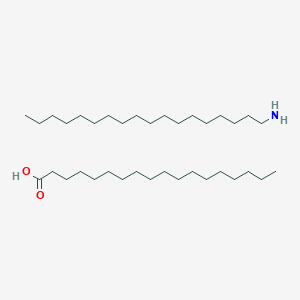

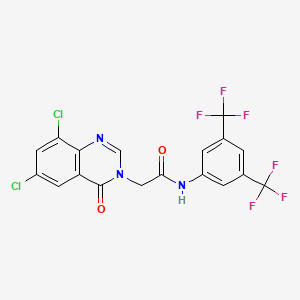

![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)

